7-Amino-4-(4-chlorophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile
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Overview
Description
7-AMINO-4-(4-CHLOROPHENYL)-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features an imidazo[1,5-b]pyridazine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-AMINO-4-(4-CHLOROPHENYL)-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a hydrazone intermediate, followed by cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and specific pH levels to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction parameters can be meticulously controlled. The use of continuous flow reactors might also be explored to enhance efficiency and scalability. The purification of the final product typically involves recrystallization or chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
7-AMINO-4-(4-CHLOROPHENYL)-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
7-AMINO-4-(4-CHLOROPHENYL)-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZINE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-AMINO-4-(4-CHLOROPHENYL)-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities.
Pyridazinone Derivatives: Exhibit antihypertensive and antimicrobial properties.
Uniqueness
What sets 7-AMINO-4-(4-CHLOROPHENYL)-2-OXO-5-PHENYL-1H,2H,3H,4H-IMIDAZO[1,5-B]PYRIDAZINE-3-CARBONITRILE apart is its unique imidazo[1,5-b]pyridazine core, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H14ClN5O |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
7-amino-4-(4-chlorophenyl)-2-oxo-5-phenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C19H14ClN5O/c20-13-8-6-11(7-9-13)15-14(10-21)18(26)24-25-17(15)16(23-19(25)22)12-4-2-1-3-5-12/h1-9,14-15H,(H2,22,23)(H,24,26) |
InChI Key |
UNDPHQIIQMHCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(C(=O)NN3C(=N2)N)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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